1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,5-dimethylphenyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate aldehyde under acidic conditions to form the desired pyrrole derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:
1-(2,5-Dimethylphenyl)ethanone: Shares the 2,5-dimethylphenyl group but differs in the functional group attached to the phenyl ring.
2,5-Dimethylphenylacetic acid: Contains the same phenyl group but has an acetic acid moiety instead of a pyrrole ring.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C15H17NO/c1-10-5-6-11(2)15(7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 |
InChI Key |
WFHDRCKQDGDCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=O)C |
Origin of Product |
United States |
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